molecular formula C17H15ClFN3O5 B4332430 methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

Cat. No.: B4332430
M. Wt: 395.8 g/mol
InChI Key: USRAECRALQQWEK-UHFFFAOYSA-N
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Description

Methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrazine core fused with a carbamoyl-substituted 3-chloro-4-fluorophenyl group and a methyl ester moiety. The compound’s complexity arises from its fused bicyclic system and substituent diversity, making it a subject of interest in medicinal and synthetic chemistry .

Properties

IUPAC Name

methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O5/c1-27-17(26)13-12(23)7-11(22-5-4-20-16(25)14(13)22)15(24)21-8-2-3-10(19)9(18)6-8/h2-3,6,11H,4-5,7H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRAECRALQQWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)NCCN2C(CC1=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrido[1,2-a]pyrazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Compounds similar to methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate have been reported to exhibit various biological activities. These include:

  • Anticancer Activity : The structural characteristics may allow it to inhibit tumor growth by interacting with specific cellular pathways.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through modulation of immune responses.
  • Antimicrobial Properties : The compound's unique structure could enhance its effectiveness against a range of pathogens.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrido-Pyrazine Core : This may involve cyclization reactions from suitable precursors.
  • Introduction of the Carbamoyl Group : Achieved through acylation reactions using appropriate anhydrides or acid chlorides.
  • Final Modifications : Including esterification to introduce the methyl ester functionality.

These synthetic routes need optimization for yield and purity to ensure the compound's efficacy in biological assays .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its potential therapeutic effects. Interaction studies typically involve:

  • In Vitro Assays : To evaluate binding affinity and activity against specific targets such as enzymes or receptors.
  • In Vivo Studies : To assess pharmacodynamics and pharmacokinetics in animal models.

Mechanism of Action

The mechanism of action of methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrazine Cores

Methyl 7-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
  • Key Differences :
    • The phenyl substituent is 3-chloro-2-methylphenyl instead of 3-chloro-4-fluorophenyl.
    • Contains an additional 2-oxoethyl side chain.
  • Impact: Altered electronic effects due to methyl vs. fluorine substituents may influence solubility and receptor binding.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key Differences: Core: Imidazo[1,2-a]pyridine vs. pyrido[1,2-a]pyrazine. Substituents: 4-nitrophenyl and cyano groups instead of chloro-fluorophenyl.
  • Higher molecular weight (51% yield; melting point 243–245°C) suggests differences in crystallinity and stability .

Compounds with Halogenated Aromatic Substituents

Ethyl 6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Differences :
    • Core: Tetrahydropyrimidine vs. pyrido-pyrazine.
    • Substituents: Piperazine and 4-methoxyphenyl groups.
  • Impact :
    • The methoxy group enhances lipophilicity, affecting membrane permeability.
    • Piperazine introduces basicity, altering pH-dependent solubility .
Ethyl 4-{[(2-Chlorophenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • Key Differences :
    • Core: Dihydropyridazine vs. pyrido-pyrazine.
    • Substituents: 2-chlorophenyl vs. 3-chloro-4-fluorophenyl.
  • Impact: Positional isomerism (chloro at C2 vs. C3/C4) may sterically hinder interactions with biological targets.

Biological Activity

Methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a heterocyclic compound with a complex structure that suggests potential biological activity. The presence of various functional groups and a unique molecular configuration may facilitate interactions with biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Pyrido[1,2-a]pyrazine moiety : This feature is known for its ability to interact with enzymes and receptors.
  • Chloro and fluoro substituents : These may enhance lipophilicity and binding properties, influencing pharmacokinetics.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The specific biological activity of this compound could include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Structural analogs have been investigated for their potential to inhibit tumor growth.
  • Neuropsychiatric Effects : Some derivatives exhibit activity at serotonin receptors which may influence mood and anxiety disorders.

Empirical Testing

The biological activity of this compound necessitates empirical testing through in vitro and in vivo assays. These tests help establish efficacy against targeted biological pathways.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
PyrazinoindoleAnticancerTumor cell lines
4-Fluorinated PyrazinoindoleNeuropsychiatric5HT receptors
Pyrido[2,3-b]pyrazine derivativesAntimicrobialVarious bacterial strains

Case Studies

Several studies have highlighted the potential of similar compounds:

  • Neuropsychiatric Study : A pyrazinoindole derivative demonstrated significant selectivity for the 5HT2C receptor subtype in animal models. This suggests therapeutic potential for treating psychiatric disorders such as anxiety and depression .
  • Antimicrobial Research : A related compound exhibited antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness .
  • Cancer Inhibition : Investigations into pyrazinoindoles have shown promise in inhibiting cancer cell proliferation in vitro, warranting further exploration into their mechanisms of action .

Mechanistic Insights

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to neurotransmitter receptors could alter signaling pathways relevant to mood regulation and anxiety.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate?

  • Methodological Answer : The synthesis involves multi-step strategies, including:
  • Core Formation : Cyclization reactions to construct the pyrido[1,2-a]pyrazine core, often using precursors like substituted pyridines or pyrazines.
  • Functionalization : Introduction of the 3-chloro-4-fluorophenyl carbamoyl group via nucleophilic acyl substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Esterification : Methyl esterification at the 9-position using methanol under acidic or basic catalysis.
    Key intermediates should be purified via column chromatography (silica gel, gradient elution) or recrystallization.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm hydrogen/carbon environments, focusing on shifts for the carbamoyl (δ ~165 ppm for carbonyl) and ester (δ ~170 ppm) groups .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error.
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) .
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR) enhances reliability .

Q. What solubility and stability profiles should researchers anticipate for this compound?

  • Methodological Answer :
  • Solubility : Predominantly soluble in polar aprotic solvents (DMF, DMSO) due to the ester and carbamoyl groups. Limited solubility in water (<1 mg/mL) .
  • Stability : Hydrolysis-prone under basic conditions (ester cleavage) or prolonged exposure to moisture. Store at -20°C under argon with desiccants. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ heuristic algorithms (e.g., Bayesian optimization) to screen variables (temperature, catalyst loading, solvent ratios) and maximize yield. For example:
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., reaction time > catalyst concentration) .
  • DFT Calculations : Model transition states to predict regioselectivity during carbamoyl group attachment .
    Validate predictions with small-scale (<10 mg) reactions before scaling up.

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects.
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Target Validation : Apply CRISPR knockouts or siRNA silencing of proposed targets (e.g., kinases) to confirm mechanism of action .

Q. How can researchers design derivatives to improve the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the methyl ester with a tert-butyl ester or amide to enhance metabolic stability .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP values predicted via ChemDraw or ACD/Labs.
  • In Silico ADMET : Use tools like SwissADME to predict absorption and toxicity profiles before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-[(3-chloro-4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

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